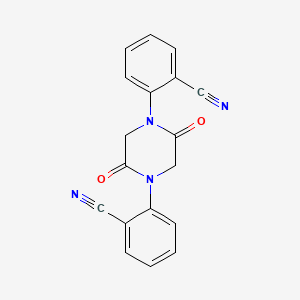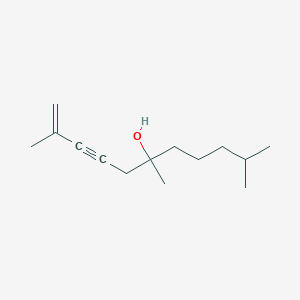
2,6,10-Trimethylundec-1-EN-3-YN-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is an organic compound with the molecular formula C14H24OThis compound is notable for its unique structure, which includes three methyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-1-EN-3-YN-6-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor, followed by a series of reactions to introduce the methyl groups and the hydroxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundec-1-EN-3-YN-6-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the alkyne group can produce an alkane .
Scientific Research Applications
2,6,10-Trimethylundec-1-EN-3-YN-6-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions involving enynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 2,6,10-Trimethylundec-1-EN-3-YN-6-OL exerts its effects involves interactions with various molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The alkyne and alkene groups can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundec-1-EN-3-OL: Similar structure but lacks the alkyne group.
2,6,10-Trimethylundec-1-YN-6-OL: Similar structure but lacks the alkene group.
2,6,10-Trimethylundec-1-EN-3-YN: Similar structure but lacks the hydroxyl group.
Uniqueness
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is unique due to the presence of both alkene and alkyne groups, along with a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
112128-03-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,6,10-trimethylundec-1-en-3-yn-6-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h13,15H,1,7,9-11H2,2-5H3 |
InChI Key |
HABYUMVYJKEEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(CC#CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


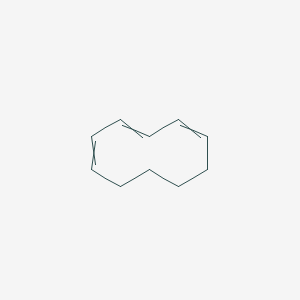
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
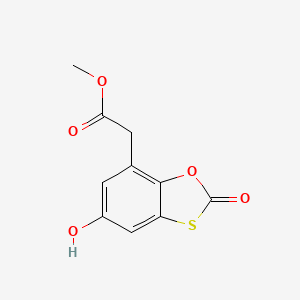
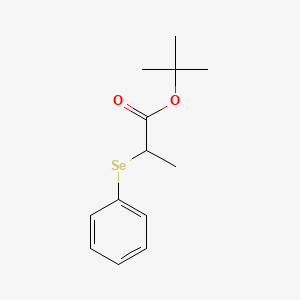
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
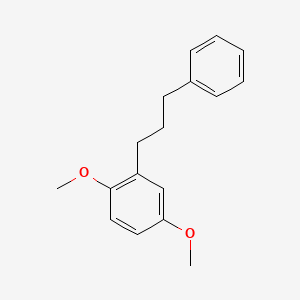
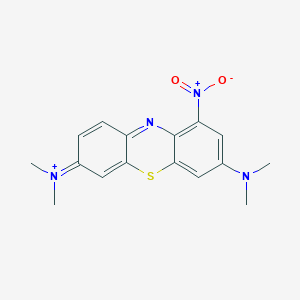
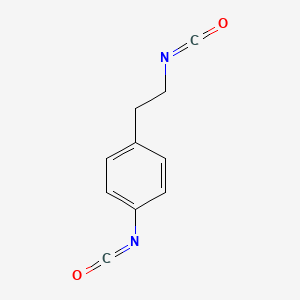
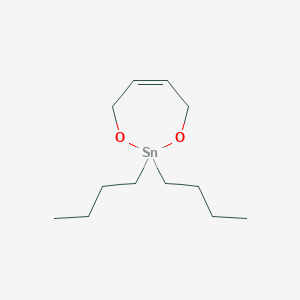
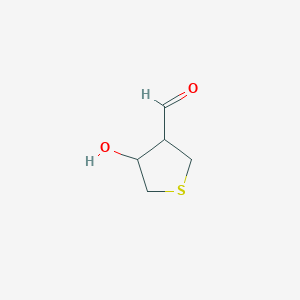

![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
